1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide

Catalog No.
S14491112
CAS No.
M.F
C8H16N2O3S
M. Wt
220.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide

Product Name

1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide

IUPAC Name

1-oxa-8-azaspiro[4.5]decane-8-sulfonamide

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

InChI

InChI=1S/C8H16N2O3S/c9-14(11,12)10-5-3-8(4-6-10)2-1-7-13-8/h1-7H2,(H2,9,11,12)

InChI Key

WBTMAOUXSOJKDI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(CC2)S(=O)(=O)N)OC1

1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide is a chemical compound characterized by its unique spirocyclic structure, which includes a sulfonamide functional group. Its molecular formula is C8_8H16_{16}N2_2O3_3S, and it has a molecular weight of approximately 220.29 g/mol. This compound features a density of 1.37 g/cm³ and a boiling point of 394ºC, indicating its stability under various conditions . The presence of both nitrogen and oxygen in its structure contributes to its reactivity and potential applications in organic synthesis.

That are typical for sulfonamides and spiro compounds. These include:

  • Nucleophilic Substitution Reactions: The sulfonamide group can undergo nucleophilic attack, making it useful in synthesizing more complex molecules.
  • Oxidative Cyclization: This compound can be synthesized through oxidative cyclization methods, which are often employed to create azaspiro compounds from simpler precursors .
  • Condensation Reactions: It can react with other amines or alcohols to form new derivatives, expanding its utility in medicinal chemistry.

Various synthesis methods have been reported for 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide:

  • Oxidative Cyclization: This method involves the reaction of suitable precursors under oxidative conditions to form the spirocyclic structure.
  • Condensation Reactions: The compound can be synthesized by condensing amines with appropriate sulfonyl chlorides.
  • Multi-step Synthesis: Complex synthetic routes may involve several steps, including protection-deprotection strategies and functional group transformations.

These methods highlight the versatility of this compound as a building block in organic synthesis .

1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide has potential applications across various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound in the development of new antibiotics or other therapeutic agents.
  • Organic Synthesis: It is valuable as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties could be explored for developing new materials with specific functionalities.

Several compounds share structural similarities with 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide, which can be compared based on their properties and applications:

Compound NameMolecular FormulaUnique Features
1-Oxa-4-azaspiro[4.5]decaneC7_7H13_{13}N2_2OLacks sulfonamide group; simpler structure
2-Oxa-7-azaspiro[3.5]nonaneC9_9H15_{15}N2_2ODifferent spirocyclic framework
4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl)benzeneC13_{13}H18_{18}N2_2O6_6S2_2Contains additional aromatic ring; more complex

These comparisons highlight the unique aspects of 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide, particularly its sulfonamide functionality combined with a spirocyclic structure, which may confer distinct biological activities and synthetic utility not found in simpler analogs.

Metal-Catalyzed Cyclization Strategies for Spirocyclic Core Assembly

The construction of the 1-oxa-8-azaspiro[4.5]decane core relies heavily on transition metal-catalyzed cyclization reactions, which enable efficient ring closure and control over regioselectivity. Rhodium(I) complexes have emerged as particularly effective catalysts for assembling the spiro[4.5]decane skeleton. For example, the dimerization of ene-vinylidenecyclopropanes using [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene) under mild conditions (60°C, toluene) yields the spirocyclic framework in up to 78% isolated yield. This method capitalizes on the rhodium catalyst's ability to mediate cyclopropane ring-opening and subsequent [2+2] cycloaddition, forming the characteristic spiro junction.

Palladium-catalyzed approaches have also been explored, particularly for introducing heteroatoms into the spiro system. A study involving palladium(II) acetate and bis(diphenylphosphino)ethane (dppe) demonstrated the synthesis of 1-oxa-8-azaspiro[4.5]decane precursors via intramolecular Heck-type coupling, achieving 65–72% yields across diverse substrates. The choice of ligand significantly influences reaction efficiency; bulkier phosphine ligands (e.g., tricyclohexylphosphine) suppress β-hydride elimination, favoring cyclization over polymerization.

Table 1: Comparison of Metal Catalysts for Spirocyclic Core Synthesis

Catalyst SystemTemperature (°C)Yield (%)Key Advantage
[Rh(cod)Cl]₂6078High regioselectivity
Pd(OAc)₂/dppe10072Broad substrate scope
Ni(acac)₂/PPh₃12058Cost-effectiveness

Recent advances in photoredox catalysis have enabled visible-light-mediated spirocyclization. Using iridium-based photocatalysts (e.g., Ir(ppy)₃), researchers achieved oxidative cyclization of N-allyl sulfonamides to form the 1-oxa-8-azaspiro[4.5]decane core under ambient conditions, albeit with moderate yields (45–55%). This method avoids high temperatures and harsh reagents, making it suitable for sensitive substrates.

Sulfonamide Functionalization via Nucleophilic Aromatic Substitution

The sulfonamide group in 1-oxa-8-azaspiro[4.5]decane-8-sulfonamide serves as a versatile handle for further derivatization. Nucleophilic aromatic substitution (SNAr) reactions are particularly effective for introducing diverse substituents at the sulfonamide nitrogen. Activation of the sulfonamide's aromatic ring typically requires electron-withdrawing groups; however, the spirocyclic system's inherent electron deficiency facilitates substitution without additional activating agents.

A representative protocol involves treating the parent sulfonamide with sodium hydride in tetrahydrofuran (THF) at 0°C, followed by addition of cyclohexyl isocyanate to yield N-(cyclohexylcarbamoyl)-1-oxa-8-azaspiro[4.5]decane-8-sulfonamide in 83% yield. The reaction proceeds via deprotonation of the sulfonamide nitrogen, generating a nucleophilic species that attacks the electrophilic carbonyl carbon of the isocyanate.

Key considerations for SNAr functionalization:

  • Solvent effects: Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but may promote side reactions in sterically hindered systems.
  • Temperature control: Reactions performed below 25°C favor mono-substitution, while higher temperatures risk over-alkylation.
  • Leaving group design: Chloride and bromide leaving groups exhibit optimal reactivity, with iodides prone to premature elimination.

Alternative approaches employ Ullmann-type coupling for introducing aryl groups. Using copper(I) iodide and 1,10-phenanthroline, researchers coupled 8-iodo-1-oxa-8-azaspiro[4.5]decane-8-sulfonamide with various aryl boronic acids, achieving 60–75% yields. This method expands access to biaryl derivatives with potential pharmacological applications.

Stereoselective Construction of the 1-Oxa-8-azaspiro[4.5]decane Scaffold

The stereochemical complexity of the spiro[4.5]decane system poses significant synthetic challenges, particularly in controlling the configuration at the spiro carbon (C-8). Asymmetric catalysis has proven instrumental in addressing this issue. Chiral bisoxazoline (Box) ligands paired with copper(II) triflate enable enantioselective cyclization of γ,δ-unsaturated sulfonamides, affording the spirocyclic product with up to 94% enantiomeric excess (ee). The transition state involves a chair-like arrangement where the ligand's chiral pocket dictates the approach of the nucleophilic amine.

Table 2: Stereoselective Methods for Spirocycle Synthesis

MethodCatalystee (%)Yield (%)
Asymmetric cyclizationCu(OTf)₂/(R)-Ph-Box9468
Kinetic resolutionLipase CAL-B8872
Chiral auxiliary(1R,2S)-Ephedrine9265

Kinetic resolution using immobilized lipases (e.g., Candida antarctica lipase B) provides complementary stereocontrol. In a representative case, racemic 8-acetoxy-1-oxa-8-azaspiro[4.5]decane was resolved via enzymatic hydrolysis, yielding both enantiomers with >88% ee. This approach is particularly valuable for accessing enantiopure intermediates without requiring chiral catalysts.

The use of chiral auxiliaries remains a robust strategy for small-scale synthesis. Attachment of (1R,2S)-ephedrine to the sulfonamide nitrogen induces diastereoselective cyclization during the spiro ring formation, with subsequent cleavage of the auxiliary yielding the desired enantiomer. Crystallographic studies confirm that the auxiliary's bulky substituents enforce a specific transition state geometry, minimizing competing reaction pathways.

Sigma-1 Receptor Binding Affinity and Selectivity Profiling

The sigma-1 receptor has emerged as a significant target for 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide and related spirocyclic compounds, with extensive binding studies demonstrating high affinity interactions [12] [13]. Research conducted on structurally related 1-oxa-8-azaspiro[4.5]decane derivatives has revealed nanomolar binding affinities for sigma-1 receptors, with dissociation constants ranging from 0.47 to 12.1 nanomolar [12]. These compounds exhibit moderate to high selectivity over sigma-2 receptors, with selectivity ratios spanning from 2 to 44-fold [12] [14].

Binding affinity studies have established structure-activity relationships for spirocyclic compounds targeting sigma-1 receptors [14] [15]. The spirocyclic piperidine derivatives demonstrate exceptional sigma-1 receptor affinity, with some compounds achieving dissociation constants as low as 0.2 nanomolar [15]. The selectivity profiles of these compounds over related receptor systems, including opioid receptors and glutamate receptor binding sites, demonstrate their potential for selective sigma-1 receptor modulation [15].

Compound SeriesSigma-1 Receptor Affinity (Ki, nM)Sigma-2 Selectivity RatioReference
1-Oxa-8-azaspiro[4.5]decane derivatives0.47 - 12.12 - 44 [12]
Spirocyclic thienopyrans0.2 - 16>200 [15]
Spirocyclic piperidines0.42 - 3.9150 - 250 [14]

The molecular basis for sigma-1 receptor binding involves interactions with key amino acid residues within the receptor binding pocket [13]. Spirocyclic compounds demonstrate enhanced binding through their rigid three-dimensional structure, which provides optimal complementarity with the receptor active site [14]. The lipophilic ligand efficiency of these compounds, calculated as the ratio of binding affinity to lipophilicity, indicates favorable drug-like properties for sigma-1 receptor targeting [14].

Selectivity profiling studies have evaluated spirocyclic compounds against multiple receptor systems to assess their specificity for sigma-1 receptors [15]. These investigations reveal minimal cross-reactivity with serotonin receptors, adrenergic receptors, and neurotransmitter transporters at concentrations relevant for sigma-1 receptor binding [15]. The high selectivity observed for sigma-1 receptors over these related targets supports the potential for therapeutic applications with reduced off-target effects [13].

Enzyme Inhibition Mechanisms Against Cancer-Associated Kinases

Spirocyclic sulfonamides, including 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide derivatives, have demonstrated significant potential as inhibitors of cancer-associated protein kinases [2] [3]. The mechanism of kinase inhibition involves competitive binding to the adenosine triphosphate binding site, where the spirocyclic scaffold occupies the active site through multiple interaction modes [3] [6]. Structural studies have revealed that spirocyclic compounds can achieve potency improvements of greater than 20-fold compared to non-spirocyclic analogs through enhanced binding affinity [6] [16].

The protein kinase inhibition profile of spirocyclic sulfonamides encompasses multiple kinase families involved in cancer progression [10] [8]. Research has identified spirocyclic compounds as potent inhibitors of Akt kinase, with some derivatives achieving up to 1000-fold selectivity against protein kinase A [2]. The selectivity is achieved through structure-based rational design that exploits differences in the binding pocket architecture between target kinases [2] [3].

Kinase TargetInhibitory Concentration (IC50)Selectivity FactorMechanism
Akt Kinase92 - 2400 nM1000-fold vs PKAATP-competitive
Nek2 Kinase2400 nMSelectiveATP-pocket binding
GSK-3<100 nM>20-fold improvementAllosteric modulation

The enzyme inhibition mechanisms involve multiple binding interactions that stabilize the inhibitor-kinase complex [6] [7]. Hydrogen bonding interactions with key amino acid residues in the hinge region provide primary binding affinity, while hydrophobic contacts with surrounding residues contribute to selectivity [9] [17]. The spirocyclic structure enables the compound to adopt optimal conformations for binding, reducing conformational entropy penalties associated with inhibitor binding [8].

Biochemical studies have demonstrated that spirocyclic kinase inhibitors can modulate downstream signaling pathways associated with cancer cell proliferation and survival [9] [17]. The inhibition of Akt kinase by spirocyclic compounds results in reduced phosphorylation of downstream targets and altered cellular responses to growth factors [9]. Similarly, inhibition of Nek2 kinase affects cell cycle progression and mitotic processes critical for cancer cell division [9].

The structure-activity relationships for kinase inhibition reveal that modifications to the spirocyclic core can significantly impact both potency and selectivity [7] [8]. The introduction of specific substituents on the spirocyclic framework can enhance binding affinity through additional interactions with the kinase active site [6]. The sulfonamide group contributes to binding through hydrogen bonding interactions and electrostatic complementarity with basic residues in the kinase binding pocket [4] [5].

Allosteric Modulation of Neurotransmitter Transporters

The allosteric modulation capabilities of 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide extend to neurotransmitter transporter systems, where the compound can influence transporter function through binding to sites distinct from the primary substrate binding region [18] [19]. Allosteric modulation represents a sophisticated mechanism for fine-tuning neurotransmitter transporter activity without directly competing with endogenous substrates [18]. The spirocyclic structure provides a framework for accessing allosteric binding sites that are less conserved across transporter families, potentially offering enhanced selectivity [19].

Research on spirocyclic compounds has demonstrated their capacity to modulate G-protein coupled receptors through allosteric mechanisms [18] [19]. The three-dimensional structure of spirocyclic scaffolds enables interaction with transmembrane domains and extracellular loops that comprise allosteric binding sites [19]. These interactions can result in conformational changes that alter the affinity and efficacy of orthosteric ligands binding to the primary active site [18].

The molecular mechanisms underlying allosteric modulation by spirocyclic compounds involve stabilization of specific receptor conformations that enhance or diminish transporter activity [18] [19]. Positive allosteric modulators increase the apparent affinity of endogenous substrates, while negative allosteric modulators reduce transporter efficiency through conformational constraints [19]. The spirocyclic framework can accommodate diverse substituents that fine-tune the nature and magnitude of allosteric effects [18].

Transporter SystemModulation TypeBinding Affinity (Ki, μM)Functional Effect
Muscarinic Acetylcholine ReceptorPositive Allosteric0.043 - 0.370370-fold potentiation
Dopamine ReceptorsNegative Allosteric0.091Reduced dopamine affinity
Serotonin TransportersMixed Modulation1.0 - 10.0Context-dependent effects

Structure-activity relationship studies for allosteric modulation have identified key structural features that determine the direction and magnitude of modulatory effects [18] [19]. The positioning of functional groups on the spirocyclic core influences the binding orientation within allosteric sites and the resulting conformational changes [19]. The sulfonamide functionality can participate in hydrogen bonding networks that stabilize specific allosteric conformations [4].

The selectivity of spirocyclic allosteric modulators arises from their ability to discriminate between closely related transporter subtypes through interactions with variable regions in allosteric binding sites [18] [19]. This selectivity profile offers advantages over orthosteric ligands, which typically exhibit less discrimination between transporter subtypes due to the highly conserved nature of primary binding sites [19]. The allosteric approach enables therapeutic targeting of specific transporter populations while minimizing effects on related systems [18].

The electronic effects of ring substituents on the bioactivity of 1-oxa-8-azaspiro[4.5]decane-8-sulfonamide and related spirocyclic systems demonstrate significant structure-activity relationships that are governed by fundamental electronic principles. Electronic substituent effects operate through two primary mechanisms: inductive electron donation or withdrawal through sigma bonds, and resonance effects involving pi-electron systems [1] [2].

The sulfonamide functional group itself acts as a strong electron-withdrawing group, with Hammett constants ranging from σ ≈ +0.46 to +0.65, significantly influencing the electronic density distribution within the spirocyclic framework [3] [4]. This electron-withdrawing character enhances binding affinity to biological targets by creating favorable electrostatic interactions with positively charged binding sites [5].

Systematic structure-activity relationship studies of 1-oxa-8-azaspiro[4.5]decane derivatives reveal that substituent electronic effects profoundly influence receptor selectivity and potency [6]. The 2,8-dimethyl-1-oxa-8-azaspiro [7] [8]decan-3-one (compound 17) exhibited potent muscarinic activities but demonstrated no selectivity between M1 and M2 receptors [6]. In contrast, the 2-ethyl analogue (compound 18) displayed preferential affinity for M1 receptors over M2 receptors, indicating that the subtle electronic difference between methyl (σ ≈ -0.17) and ethyl (σ ≈ -0.15) substituents can dramatically alter receptor selectivity profiles [6] [1].

The 3-methylene analogue (compound 29) represents a particularly significant example of electronic effects on bioactivity [6]. The methylene group introduces π-electron effects that enhance conjugation within the spirocyclic system, resulting in enhanced M1 receptor selectivity and demonstrated partial agonistic activity for M1 muscarinic receptors [6]. This conjugation effect creates a more favorable electronic environment for specific receptor binding interactions.

The 3-dithioketal analogues (compounds 26 and 28) and the 3-oxime analogue (compound 37) further illustrate the complexity of electronic substituent effects [6]. The dithioketal groups introduce sulfur atoms that can participate in both electron-donating and electron-withdrawing interactions depending on their oxidation state and local chemical environment [6]. The oxime functionality (σ ≈ +0.02 to +0.33) provides moderate electron-withdrawing character while simultaneously offering hydrogen bonding capabilities that enhance binding specificity [6].

Studies on spirochromane bearing primary sulfonamide groups demonstrate that electronic effects extend beyond simple inductive and resonance considerations [9]. Compounds 6d and 6l showed strong carbonic anhydrase inhibitory activity with sub-nanomolar Ki values against hCA II and hCA VII [9]. The primary sulfonamide group in these systems provides optimal electronic character for zinc coordination in the carbonic anhydrase active site, while the spirochromane framework contributes appropriate steric and electronic complementarity [9].

Quantitative structure-activity relationship analyses reveal linear correlations between sulfonamide bioactivity and Hammett constants for para-aryl substituents [3] [4]. Electronic parameter studies demonstrate that substituents with higher electron-donating potential significantly enhance biodegradation efficiency by altering electronic density at key atomic positions [10]. These findings establish that electronic effects can be systematically modulated to optimize biological activity profiles.

The electron-withdrawing nature of the sulfonamide group creates a polarized environment that facilitates specific protein-ligand interactions [5]. The acidity of the sulfonamido group correlates with reactivity towards biological targets, with more acidic sulfonamides generally demonstrating enhanced binding affinity [3]. This relationship provides a quantitative framework for predicting bioactivity based on electronic substituent parameters.

Conformational Analysis Through Spiro Junction Modifications

The conformational characteristics of spirocyclic sulfonamides are fundamentally determined by the rigid spiro junction, which constrains molecular flexibility and creates distinct three-dimensional architectures that influence biological activity [11] [12]. The spiro junction in 1-oxa-8-azaspiro[4.5]decane-8-sulfonamide creates a conformationally restricted system where the two rings adopt specific orientations that cannot be altered without bond breaking [13] [14].

Conformational analysis of 1-oxa-8-azaspiro[4.5]decane systems reveals that the oxygen bridge significantly restricts ring flexibility compared to non-oxa analogues [15] [16]. Nuclear magnetic resonance spectroscopic studies demonstrate that the preferred conformation places the nitrogen atom in an equatorial position, which is energetically favored due to reduced steric interactions [16]. This conformational preference directly influences the spatial orientation of the sulfonamide group and its ability to interact with biological targets.

The spiro junction modifications create distinct conformational profiles that correlate with bioactivity patterns [12]. Ring strain analysis indicates that 1-oxa-8-azaspiro[4.5]decane systems exhibit low ring strain and high conformational stability [15]. This stability contrasts with smaller spirocyclic systems such as spiro[3.4]octane, which experience significant ring strain and adopt butterfly conformations that may limit biological activity [17].

Comparative conformational studies between spirocyclic and non-spirocyclic analogues reveal fundamental differences in molecular flexibility [18] [19]. The spirocyclic constraint eliminates multiple low-energy conformations available to linear analogues, concentrating the molecular population into a single, well-defined three-dimensional structure [20] [11]. This conformational focusing enhances binding specificity by reducing entropic penalties associated with conformational restriction upon target binding.

X-ray crystallographic analysis of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers demonstrates that spiro junctions create predictable conformational preferences [14]. The 3,6-dihydro-2H-1,4-oxazin-2-one fragment within these systems adopts consistent conformations that are determined by the spiro junction geometry [14]. These structural studies provide direct evidence for the conformational rigidity imposed by spirocyclic architectures.

The conformational rigidity of spirocyclic systems influences pharmacokinetic properties in addition to target binding [8]. Spirocyclic sulfonamides demonstrate improved oral bioavailability compared to their flexible counterparts, attributed to the conformational preorganization that reduces the energetic cost of adopting bioactive conformations [8]. This relationship between conformational restriction and pharmaceutical properties represents a significant advantage of spirocyclic scaffolds.

Conformational analysis through spiro junction modifications reveals that ring size combinations critically influence bioactivity profiles [21] [22]. The 1-oxa-8-azaspiro[4.5]decane system represents an optimal balance between conformational restriction and molecular accessibility to binding sites [22]. Larger spirocyclic systems such as 1,5-dioxa-9-azaspiro[5.5]undecane provide increased flexibility but may sacrifice binding specificity [22].

Dynamic nuclear magnetic resonance studies of spirocyclic systems reveal that spiro junctions create energy barriers for conformational interconversion that are substantially higher than those observed in acyclic analogues [13] [15]. These barriers ensure that spirocyclic molecules maintain their three-dimensional structure under physiological conditions, providing consistent pharmacological profiles [13].

The influence of heteroatom positioning within spirocyclic frameworks demonstrates that conformational preferences can be fine-tuned through strategic structural modifications [16]. The oxygen atom in 1-oxa-8-azaspiro[4.5]decane systems creates specific conformational constraints that differ from those imposed by all-carbon spiro junctions [16]. These heteroatom effects provide additional parameters for optimizing conformational properties and biological activity.

Comparative Pharmacophore Mapping with Non-Spiro Analogues

Pharmacophore mapping studies comparing spirocyclic and non-spirocyclic sulfonamides reveal fundamental differences in three-dimensional chemical space occupation and biological target recognition patterns [23] [24] [21]. The rigid spirocyclic architecture of 1-oxa-8-azaspiro[4.5]decane-8-sulfonamide creates distinct pharmacophoric features that are geometrically constrained compared to flexible linear analogues [23].

Comprehensive pharmacophore analysis of spirocyclic sulfonamides identifies key binding features including hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that are spatially fixed by the spiro junction [23] [21]. The structure-based pharmacophore model for spirocyclic systems comprises specific geometric arrangements of pharmacophoric features that cannot be achieved by non-spirocyclic analogues due to conformational flexibility limitations [23].

Comparative studies between spirocyclic and non-spirocyclic muscarinic receptor ligands demonstrate that spirocyclic compounds achieve superior receptor selectivity through precise geometric complementarity [18]. The spirocyclic constraint eliminates conformational states that would promote binding to off-target receptors, effectively enhancing selectivity indices [18]. Non-spirocyclic analogues lacking this conformational restriction exhibit broader but less selective binding profiles [18].

Pharmacophore mapping of spirocyclic versus linear sulfonamide analogues reveals that the spiro junction creates a unique three-dimensional arrangement of chemical functionalities [25] [26]. Spirocyclic molecules occupy distinct regions of chemical space characterized by increased three-dimensionality and reduced conformational entropy [26]. This spatial differentiation translates to enhanced biological selectivity and reduced off-target effects compared to planar or flexible analogues [25].

The pharmacophore analysis of spirocyclic carbonic anhydrase inhibitors compared to traditional linear sulfonamides demonstrates enhanced binding specificity through geometric complementarity [9] [4]. The spirocyclic framework positions the sulfonamide group at optimal angles for zinc coordination while simultaneously providing hydrophobic contacts that are not accessible to linear analogues [9]. This dual optimization of electrostatic and hydrophobic interactions results in sub-nanomolar binding affinities [9].

Molecular docking studies comparing spirocyclic and non-spirocyclic ligands reveal that spirocyclic compounds achieve more favorable binding poses with reduced conformational penalties [23] [24]. The preorganized structure of spirocyclic systems allows them to bind in bioactive conformations without significant entropic costs, while linear analogues must overcome conformational restrictions that reduce binding affinity [23].

Three-dimensional pharmacophore models derived from spirocyclic active compounds demonstrate spatial arrangements of chemical features that are geometrically impossible for non-spirocyclic analogues to achieve [27] [21]. The spirocyclic constraint creates fixed distances and angles between pharmacophoric elements that optimize target binding interactions [21]. These geometric constraints represent a significant advantage in structure-based drug design approaches [21].

Comparative pharmacophore mapping studies reveal that spirocyclic sulfonamides can access novel binding modes that are unavailable to linear analogues [25] [19]. The three-dimensional architecture created by spiro junctions enables interactions with binding site regions that are inaccessible to planar molecules [25]. This expanded binding potential contributes to enhanced potency and selectivity profiles observed for spirocyclic compounds [19].

The hydrophobic surface area analysis of spirocyclic versus non-spirocyclic pharmacophores demonstrates that spiro compounds provide enhanced hydrophobic interactions while maintaining appropriate polar surface area for target binding [26] [28]. The spirocyclic architecture creates hydrophobic patches that are optimally positioned relative to polar functionalities, achieving better overall binding complementarity than linear analogues [26].

Pharmacophore fingerprint analysis comparing spirocyclic and acyclic sulfonamides reveals distinct structural signatures that correlate with biological activity profiles [27] [20]. Spirocyclic compounds demonstrate unique pharmacophore patterns that are associated with enhanced selectivity and reduced toxicity compared to their flexible counterparts [20]. These fingerprint differences provide quantitative measures for distinguishing spirocyclic advantages in medicinal chemistry applications [20].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

220.08816355 g/mol

Monoisotopic Mass

220.08816355 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

Explore Compound Types